2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride is a fluorinated organic compound with the molecular formula C₈F₁₆O₅S and a molecular weight of approximately 230.088 g/mol. This compound is characterized by the presence of multiple fluorine atoms and a sulfonyl group, which contribute to its unique properties and reactivity. It is classified as a laboratory chemical and is known for its corrosive nature, requiring careful handling and storage .
The reactivity of 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride can be attributed to its functional groups. Key reactions include:
The synthesis of 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride typically involves several steps:
This compound has several potential applications:
Interaction studies involving 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride focus on its reactivity with biological molecules and other chemicals:
Several compounds share structural similarities with 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Perfluoroacetic acid | C₂F₄O₂ | Fully fluorinated; strong acid properties |
1H-perfluorobutane sulfonic acid | C₄F₉O₃S | Contains a longer carbon chain; used in surfactants |
2-Fluoroethylsulfonic acid | C₂H₅FOS | Less fluorinated; utilized in organic synthesis |
Uniqueness of 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl Fluoride:
This compound's unique combination of multiple fluorine atoms and a sulfonyl group distinguishes it from others listed. Its specific reactivity patterns and potential applications in specialized fields further enhance its uniqueness among similar compounds .